1-Benzyl-N-(3-methylbut-2-en-1-yl)piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-N-(3-methylbut-2-en-1-yl)piperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperidine ring, along with a 3-methylbut-2-en-1-yl substituent. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-N-(3-methylbut-2-en-1-yl)piperidin-4-amine typically involves the reaction of piperidine with benzyl chloride in the presence of a base, followed by the addition of 3-methylbut-2-en-1-yl bromide. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-N-(3-methylbut-2-en-1-yl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1-Benzyl-N-(3-methylbut-2-en-1-yl)piperidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Mechanism of Action
The mechanism of action of 1-Benzyl-N-(3-methylbut-2-en-1-yl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling pathways .
Comparison with Similar Compounds
1-Benzylpiperidine: Lacks the 3-methylbut-2-en-1-yl substituent, making it less complex in structure.
N-Benzylpiperidin-4-amine: Similar structure but without the 3-methylbut-2-en-1-yl group.
3-Methylbut-2-en-1-ylpiperidine: Lacks the benzyl group, resulting in different chemical properties.
Uniqueness: 1-Benzyl-N-(3-methylbut-2-en-1-yl)piperidin-4-amine is unique due to the presence of both the benzyl and 3-methylbut-2-en-1-yl groups, which confer distinct chemical and biological properties. This combination of substituents enhances its potential for diverse applications in research and industry.
Properties
CAS No. |
919510-95-5 |
---|---|
Molecular Formula |
C17H26N2 |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
1-benzyl-N-(3-methylbut-2-enyl)piperidin-4-amine |
InChI |
InChI=1S/C17H26N2/c1-15(2)8-11-18-17-9-12-19(13-10-17)14-16-6-4-3-5-7-16/h3-8,17-18H,9-14H2,1-2H3 |
InChI Key |
AGAHAABCYCTBFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCNC1CCN(CC1)CC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.